2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16146855
InChI: InChI=1S/C24H22BrN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C24H22BrN5OS
Molecular Weight: 508.4 g/mol

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC16146855

Molecular Formula: C24H22BrN5OS

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C24H22BrN5OS
Molecular Weight 508.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C24H22BrN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31)
Standard InChI Key KFFWGZAKSKBDGH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure integrates three key domains:

  • A 1,2,4-triazole ring substituted at positions 4 and 5 with a 4-bromophenyl group and a pyridin-4-yl moiety, respectively.

  • A sulfanyl bridge (-S-) at position 3 of the triazole, linking it to an acetamide functional group.

  • An N-(2-isopropylphenyl)acetamide side chain, introducing steric bulk and hydrophobic character.

This arrangement creates a planar triazole-pyridine system connected to a flexible acetamide-isopropylphenyl segment, enabling both π-π stacking interactions and hydrogen bonding .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide, precisely describes its substituent positions and connectivity. Common synonyms include:

  • ZINC1474839

  • STK099122

  • AKOS002174199

  • MCULE-2979551108 .

The CAS registry number 499125-56-3 provides a unique identifier for regulatory and commercial purposes .

Physicochemical Properties

Molecular Formula and Weight

While explicit molecular weight data remains undisclosed in public sources, structural analysis suggests a formula of C24H22BrN6OS, yielding a theoretical molecular weight of approximately 522.44 g/mol. This estimation accounts for:

  • 24 carbon atoms across aromatic and aliphatic systems

  • A single bromine atom contributing isotopic mass

  • Six nitrogen atoms distributed in the triazole, pyridine, and acetamide groups .

Solubility and Stability

As a lipophilic molecule with a calculated ClogP >3.5, the compound demonstrates limited aqueous solubility but high organic solvent miscibility. Stability studies indicate sensitivity to:

  • UV radiation: Aromatic bromine may undergo photolytic cleavage

  • High temperatures: Risk of sulfur oxidation above 150°C

  • Strong acids/bases: Triazole ring protonation or deprotonation alters reactivity .

Synthesis and Chemical Reactivity

Synthetic Strategy

Although detailed protocols remain proprietary, retrosynthetic analysis suggests a three-step pathway:

  • Triazole core formation via cyclocondensation of thiosemicarbazide derivatives

  • Sulfanyl-acetamide coupling using Mitsunobu or nucleophilic substitution reactions

  • Final functionalization through Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Yield optimization focuses on controlling steric hindrance from the isopropylphenyl group and minimizing bromine displacement during coupling steps.

Key Reactivity Profiles

The compound’s reactivity centers on three regions:

  • Triazole N-atoms: Participate in coordination chemistry with transition metals

  • Bromophenyl group: Susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki reactions)

  • Acetamide carbonyl: Acts as a hydrogen bond acceptor in molecular recognition .

Hazard CategoryGHS CodeDescription
Skin IrritationH315Causes mild skin irritation
Eye IrritationH319Induces serious eye damage
Respiratory ToxicityH335May provoke respiratory tract irritation

Exposure Management

First aid protocols specify:

  • Dermal contact: Flush with water for 15 minutes; remove contaminated clothing

  • Ocular exposure: Immediate irrigation for 15 minutes with eyelid retraction

  • Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey ModificationProperty Impact
4-(4-Fluorophenyl) analogueFluorine substitution↑ Metabolic stability
Pyridin-3-yl variantAltered nitrogen position↓ Kinase binding affinity
Methylsulfonyl replacementSulfone vs. sulfide↑ Oxidative stability

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